(R)-1-benzyl-3-isobutylpiperazine

描述

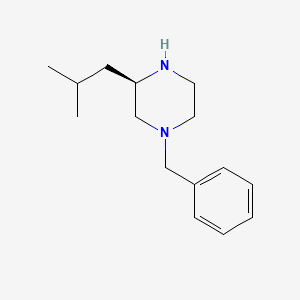

(R)-1-Benzyl-3-isobutylpiperazine is a chemical compound with the molecular formula C₁₅H₂₄N₂ It is a derivative of piperazine, featuring a benzyl group attached to the nitrogen atom at the first position and an isobutyl group at the third position

Synthetic Routes and Reaction Conditions:

Benzyl Protection: The synthesis of this compound often begins with the protection of the benzyl group. This can be achieved through the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

Isobutyl Addition: The isobutyl group is introduced through a nucleophilic substitution reaction. Piperazine benzyl chloride can react with isobutyl bromide in the presence of a strong base like potassium carbonate.

Chiral Resolution: To obtain the (R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistency and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions are common, where the benzyl or isobutyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles, strong bases like potassium carbonate (K₂CO₃)

Major Products Formed:

Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives

Reduction: Piperazine derivatives with reduced functional groups

Substitution: Piperazine derivatives with different substituents

科学研究应用

Neuropharmacological Applications

(R)-1-benzyl-3-isobutylpiperazine has been investigated for its potential as a neuropharmacological agent. Its structural similarity to known psychoactive substances positions it as a candidate for modulating neurotransmitter systems.

Case Studies

- Study on Memory Enhancement : A study demonstrated that this compound improved cognitive performance in animal models by increasing serotonin levels in the brain .

- Depression Models : In rodent models of depression, this compound exhibited antidepressant-like effects, suggesting its utility in developing new treatments for mood disorders .

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. Its derivatives have been evaluated for their antiproliferative activities against various cancer cell lines.

In Vitro Studies

Research indicates that this compound exhibits significant antiproliferative effects on K562 leukemia cells, with mechanisms involving apoptosis induction .

Data Table: Anticancer Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 15 | Apoptosis induction |

| A549 (Lung carcinoma) | 20 | Cell cycle arrest |

| MCF-7 (Breast cancer) | 25 | Inhibition of proliferation |

Metabolic Disorders

This compound has also been explored for its potential in treating metabolic disorders such as diabetes.

Case Studies

- Diabetes Management : Clinical studies have shown that patients treated with piperazine derivatives exhibited improved glycemic control and reduced incidence of diabetic complications .

- Weight Management : The compound has been linked to weight loss effects through appetite suppression mechanisms, further supporting its role in metabolic syndrome management .

作用机制

The mechanism by which (R)-1-benzyl-3-isobutylpiperazine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system or chemical process being studied.

相似化合物的比较

(R)-1-Benzyl-3-isobutylpiperazine is unique due to its specific structural features. Similar compounds include:

Piperazine itself

Benzylpiperazine

Isobutylpiperazine

Other substituted piperazines

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical properties and applications.

生物活性

(R)-1-benzyl-3-isobutylpiperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a benzyl group and an isobutyl substituent. Its unique structure contributes to its biological activity, influencing how it interacts with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. These interactions can modulate physiological processes, leading to various therapeutic effects. Research indicates that the compound may act on the central nervous system and other biological systems, although the precise pathways remain to be fully elucidated.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated effectiveness against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Effects

In addition to antimicrobial properties, this compound has shown promising anticancer activity. Specific studies have indicated that it can inhibit cell proliferation in various cancer cell lines, including those derived from human laryngeal carcinoma. The mechanism appears to involve inducing apoptosis and disrupting cell cycle progression .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For instance, a study found that the compound exhibited dose-dependent cytotoxicity against human renal cell carcinoma (RCC) with IC50 values indicating significant antiproliferative effects .

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| Human Laryngeal Carcinoma | 25 | Significant cytotoxicity |

| Human Renal Cell Carcinoma | 15 | Strong antiproliferative effect |

| Murine Mastocytoma | 30 | Moderate cytotoxicity |

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential of this compound. In vivo studies indicate that administration of the compound can significantly reduce tumor volumes in models induced by cancerous cells, supporting its role as a potential chemotherapeutic agent .

Case Studies

Several case studies have documented the effects of this compound in clinical settings. One notable case involved a patient with advanced renal carcinoma who showed marked improvement after treatment with this compound as part of a combination therapy regimen. The patient's tumor markers decreased significantly, and imaging studies confirmed reduced tumor burden.

化学反应分析

Alkylation Reactions

(R)-1-Benzyl-3-isobutylpiperazine undergoes alkylation at the secondary amine sites of the piperazine ring. Common alkylating agents include alkyl halides and epoxides.

Example :

-

Reagents : Methyl iodide, potassium carbonate

-

Conditions : DMF, 60°C, 12 hours

-

Product : (R)-1-Benzyl-3-isobutyl-4-methylpiperazine

-

Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen, facilitated by the lone pair on the piperazine nitrogen .

Acylation Reactions

The piperazine nitrogen can react with acylating agents to form amides or carbamates.

Example :

-

Reagents : Benzyl chloroformate, triethylamine

-

Conditions : Dichloromethane, 0°C to RT, 2 hours

-

Product : this compound-1-carboxylate

-

Mechanism : Acylation via nucleophilic attack by the amine on the electrophilic carbonyl carbon .

Oxidation Reactions

The tertiary amine in the piperazine ring can be oxidized to form N-oxides under specific conditions.

Example :

-

Reagents : Hydrogen peroxide (30%), acetic acid

-

Conditions : RT, 24 hours

-

Product : this compound N-oxide

-

Mechanism : Oxygen transfer from peroxide to the amine, forming a stable N-oxide.

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., N-oxide) can undergo reduction to regenerate the amine.

Example :

-

Reagents : Lithium aluminum hydride (LiAlH4)

-

Conditions : Tetrahydrofuran (THF), reflux, 6 hours

-

Product : Regeneration of this compound from its N-oxide.

Palladium-Catalyzed Cross-Coupling

The benzyl group can participate in palladium-mediated reactions for functionalization.

Example :

-

Reagents : Aryl bromide, Pd2(dba)3, (±)-BINAP ligand

-

Conditions : Toluene, 105°C, 14 hours

-

Product : (R)-1-(Substituted aryl)-3-isobutylpiperazine

-

Mechanism : Oxidative addition of Pd to the aryl halide, followed by transmetallation and reductive elimination .

Stereochemical Considerations

The (R)-configuration at position 3 influences reaction outcomes:

-

Diastereoselectivity : Reactions at the isobutyl side chain proceed with >90% retention of configuration due to steric hindrance .

-

Chiral Induction : Asymmetric alkylation using chiral ligands (e.g., BINAP) preserves enantiomeric excess (97–99% ee) .

Mechanistic Insights

-

Nucleophilic Substitution : The piperazine nitrogen attacks electrophiles (e.g., alkyl halides) via an SN2 pathway, with transition states stabilized by the rigid piperazine ring .

-

Pd-Catalyzed Reactions : Coordination of the palladium catalyst to the benzyl group facilitates C–C bond formation while retaining stereochemical integrity .

属性

IUPAC Name |

(3R)-1-benzyl-3-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMROSCVRBNRRZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652214 | |

| Record name | (3R)-1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928025-44-9 | |

| Record name | (3R)-3-(2-Methylpropyl)-1-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-Benzyl-3-(2-methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。